Butyl 3-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate
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Overview
Description
BUTYL 3-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a butyl ester group, a phenoxyacetamido group, and a benzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 3-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the phenoxyacetamido intermediate: This step involves the reaction of 5-methyl-2-(propan-2-yl)phenol with chloroacetic acid to form 2-[5-methyl-2-(propan-2-yl)phenoxy]acetic acid.
Amidation: The phenoxyacetic acid is then reacted with 3-aminobenzoic acid to form the amide bond, resulting in 3-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamido}benzoic acid.
Esterification: Finally, the benzoic acid derivative is esterified with butanol in the presence of a catalyst such as sulfuric acid to yield BUTYL 3-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
BUTYL 3-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
BUTYL 3-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BUTYL 3-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
BUTYL 3-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE: shares structural similarities with other phenoxyacetamido benzoate derivatives.
Other similar compounds: include esters and amides with analogous functional groups and structural motifs.
Uniqueness
The uniqueness of BUTYL 3-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H29NO4 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
butyl 3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C23H29NO4/c1-5-6-12-27-23(26)18-8-7-9-19(14-18)24-22(25)15-28-21-13-17(4)10-11-20(21)16(2)3/h7-11,13-14,16H,5-6,12,15H2,1-4H3,(H,24,25) |
InChI Key |
HKGVDBQSBUZHGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=C(C=CC(=C2)C)C(C)C |
Origin of Product |
United States |
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